N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Descripción
The compound N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide features a triazolo[4,3-a]pyrazine core substituted with a 3-methoxyphenoxy group at position 8 and an acetamide moiety linked to a 2,5-dimethylphenyl group. The 3-methoxyphenoxy substituent may enhance solubility and influence binding interactions, while the acetamide group contributes to hydrogen-bonding capacity.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-7-8-15(2)18(11-14)24-19(28)13-27-22(29)26-10-9-23-21(20(26)25-27)31-17-6-4-5-16(12-17)30-3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVSMTFYUFZYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Triazolopyrazine Derivatives
Compound A: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide
- Key Differences: Position 8 substituent: Amino group in Compound A vs. 3-methoxyphenoxy in the target compound. Acetamide linkage: Attached to a 4-hydroxyphenyl group in Compound A vs. 2,5-dimethylphenyl in the target.
Acetamide-Containing Pesticides
Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Key Differences :
- Core structure: Oxazolidinyl ring in Compound B vs. triazolopyrazine in the target.
- Substituents: Methoxy and oxazolidinyl groups in Compound B vs. dimethylphenyl and triazolopyrazine in the target.
- Functional Implications :
- The triazolopyrazine core may confer unique π-π stacking interactions, while the oxazolidinyl group in Compound B could enhance systemic transport in plants.
Thiazolidinone and Coumarin Derivatives
Compound C : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Key Differences: Heterocyclic system: Thiazolidinone and coumarin in Compound C vs. triazolopyrazine in the target. Substituents: Chromen-7-yloxy group in Compound C vs. 3-methoxyphenoxy in the target.
- Functional Implications: Thiazolidinone derivatives are associated with antimicrobial activity, whereas triazolopyrazines may target kinases or GPCRs due to their planar aromatic system.
Data Table: Structural and Inferred Functional Properties
*Estimated based on structural analogs.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
The synthesis involves multi-step organic reactions, typically including:
- Triazolopyrazine core formation : Condensation reactions using precursors like aminopyrazines and triazole derivatives under controlled temperatures (10–60°C) to minimize side reactions .
- Substitution reactions : Introducing the 3-methoxyphenoxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling, requiring anhydrous solvents (e.g., DMF, THF) and inert atmospheres .
- Acetamide coupling : Reacting the intermediate with 2,5-dimethylphenylacetic acid derivatives using coupling agents like HATU or DCC in dichloromethane . Key Optimization Parameters:
| Step | Temperature Range | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Core Formation | 10–25°C | Ethanol | Glacial acetic acid | 60–75 |
| Phenoxy Substitution | 60–80°C | DMF | K₂CO₃ | 40–55 |
| Acetamide Coupling | RT | DCM | HATU | 70–85 |
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify the triazolopyrazine core (δ 8.1–8.5 ppm for pyrazine protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) and rule out impurities .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Functional Group Modifications :
- Replace the 3-methoxyphenoxy group with other aryloxy groups (e.g., 4-fluorophenoxy) to assess impact on target binding .
- Vary the acetamide substituents (e.g., 2,5-dimethylphenyl vs. 3-chlorophenyl) to evaluate solubility and metabolic stability .
- In Silico Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinase domains), prioritizing modifications that enhance hydrogen bonding or hydrophobic interactions .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with IC₅₀ values .
Q. How should researchers address contradictions in reported biological activity data for triazolopyrazine derivatives?
- Comparative Bioassays : Re-evaluate activity under standardized conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Crystallographic Analysis : Resolve co-crystal structures with target proteins to validate binding hypotheses and explain divergent activity trends .
Q. What methodologies are recommended for studying target interactions and mechanisms of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) for the compound with purified targets (e.g., EGFR kinase) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
Data Contradiction Analysis
Q. How can conflicting data on metabolic stability of similar triazolopyrazines be resolved?
- Species-Specific Metabolism : Compare microsomal stability assays across human, rat, and mouse liver microsomes to identify interspecies differences .
- CYP450 Inhibition Screening : Test the compound against CYP3A4 and CYP2D6 isoforms to rule out enzyme-mediated degradation .
- Prodrug Design : Mask labile groups (e.g., methoxy) with hydrolyzable esters to improve stability without altering target affinity .
Tables of Key Findings
Q. Table 1: Representative SAR Modifications and Bioactivity
| Modification Site | Example Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Phenoxy Group | 3-Methoxyphenoxy | EGFR (12.5) | 8.2 |
| Phenoxy Group | 4-Fluorophenoxy | EGFR (18.3) | 12.7 |
| Acetamide Phenyl | 2,5-Dimethylphenyl | PARP-1 (45.6) | 5.9 |
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